molecular formula C30H41N7O6 B1283038 tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate

tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate

Cat. No.: B1283038
M. Wt: 595.7 g/mol
InChI Key: HTABKEQHHQHYFD-QSGNWFJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate is a complex organic compound with a unique structure that includes a tert-butyl group, a phenyl ring, and a purine derivative

Preparation Methods

The synthesis of tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The synthetic route typically starts with the preparation of the purine derivative, followed by the introduction of the ethylcarbamoyl group and the tert-butyl ester. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylcarbamoyl group and the purine derivative play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other purine derivatives and tert-butyl esters. Compared to these compounds, tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:

  • Tert-butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
  • Tert-butyl (3R,4R)-4-hydroxy-3-(2-methylphenyl)-1-piperidinecarboxylate

Properties

Molecular Formula

C30H41N7O6

Molecular Weight

595.7 g/mol

IUPAC Name

tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate

InChI

InChI=1S/C30H41N7O6/c1-7-32-26(39)22-21-23(43-30(5,6)42-21)27(40-22)37-16-34-20-24(31)35-28(36-25(20)37)33-15-14-18-10-8-17(9-11-18)12-13-19(38)41-29(2,3)4/h8-11,16,21-23,27H,7,12-15H2,1-6H3,(H,32,39)(H3,31,33,35,36)/t21-,22+,23-,27-/m1/s1

InChI Key

HTABKEQHHQHYFD-QSGNWFJVSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=C(N=C43)NCCC5=CC=C(C=C5)CCC(=O)OC(C)(C)C)N)OC(O2)(C)C

Canonical SMILES

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)NCCC5=CC=C(C=C5)CCC(=O)OC(C)(C)C)N)OC(O2)(C)C

Origin of Product

United States

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